molecular formula C12H7ClF3NO B11848263 1-(2-Chloro-6-(trifluoromethyl)quinolin-3-yl)ethanone

1-(2-Chloro-6-(trifluoromethyl)quinolin-3-yl)ethanone

Cat. No.: B11848263
M. Wt: 273.64 g/mol
InChI Key: DLJFGUJTHLFEQY-UHFFFAOYSA-N
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Description

1-(2-Chloro-6-(trifluoromethyl)quinolin-3-yl)ethanone is a quinoline derivative that has garnered significant interest in the fields of medicinal chemistry and organic synthesis. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Chloro-6-(trifluoromethyl)quinolin-3-yl)ethanone typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-chloro-6-(trifluoromethyl)aniline and ethyl acetoacetate.

    Cyclization: The starting materials undergo cyclization to form the quinoline ring system. This step often involves the use of reagents like polyphosphoric acid or phosphorus oxychloride.

    Substitution: The resulting quinoline intermediate is then subjected to substitution reactions to introduce the ethanone group at the 3-position.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch or continuous processes. These methods typically optimize reaction conditions to achieve high yields and purity. Common techniques include:

Chemical Reactions Analysis

Types of Reactions

1-(2-Chloro-6-(trifluoromethyl)quinolin-3-yl)ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include quinoline N-oxides, alcohol derivatives, and substituted quinoline derivatives .

Scientific Research Applications

1-(2-Chloro-6-(trifluoromethyl)quinolin-3-yl)ethanone has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex quinoline derivatives with potential biological activities.

    Biology: It is studied for its potential antimicrobial, antiviral, and anticancer properties. Quinoline derivatives have shown promise in inhibiting various enzymes and biological pathways.

    Medicine: The compound is investigated for its potential therapeutic applications, including as an antimalarial, antimicrobial, and anticancer agent.

    Industry: It is used in the development of dyes, catalysts, and materials with specific properties

Mechanism of Action

The mechanism of action of 1-(2-Chloro-6-(trifluoromethyl)quinolin-3-yl)ethanone involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, leading to inhibition or modulation of their activity.

    Pathways Involved: It may affect various biological pathways, including DNA synthesis, protein synthesis, and signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2-Chloro-6-(trifluoromethyl)quinolin-3-yl)ethanone is unique due to the presence of the trifluoromethyl group, which enhances its biological activity and stability. This structural feature distinguishes it from other quinoline derivatives and contributes to its diverse range of applications .

Properties

Molecular Formula

C12H7ClF3NO

Molecular Weight

273.64 g/mol

IUPAC Name

1-[2-chloro-6-(trifluoromethyl)quinolin-3-yl]ethanone

InChI

InChI=1S/C12H7ClF3NO/c1-6(18)9-5-7-4-8(12(14,15)16)2-3-10(7)17-11(9)13/h2-5H,1H3

InChI Key

DLJFGUJTHLFEQY-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(N=C2C=CC(=CC2=C1)C(F)(F)F)Cl

Origin of Product

United States

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